![molecular formula C22H22ClN3O4S B2505840 1-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide CAS No. 866895-13-8](/img/structure/B2505840.png)
1-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide" is a chemically synthesized molecule that is likely to be studied for its potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us understand the chemical context and potential properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves the coupling of a sulfonyl chloride with a piperidine under controlled pH conditions in aqueous media, followed by substitution reactions to introduce various electrophiles. For example, in the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, the parent compound is first formed by reacting 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine, and then various electrophiles are introduced at the oxygen atom using sodium hydride and dimethyl formamide . This method could potentially be adapted for the synthesis of the compound by using the appropriate starting materials and electrophiles.
Molecular Structure Analysis
The molecular structure and conformation of related sulfonyl-containing compounds have been studied using X-ray crystallography and molecular orbital methods. For instance, the structure of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide was determined to be essentially planar with the methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety via a sulfonyl group . This suggests that the compound "this compound" may also exhibit a planar structure around the sulfonyl linkage, which could influence its biological interactions.
Chemical Reactions Analysis
The chemical reactions involving sulfonyl compounds typically include substitutions at various positions to modify the molecule's properties. The bioactivity of these compounds can be significantly altered by introducing different functional groups. For example, the O-substituted derivatives of sulfonamides bearing a piperidine nucleus were found to have notable activity against butyrylcholinesterase enzyme . This indicates that the compound may also undergo various chemical reactions to fine-tune its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl-containing compounds are influenced by their molecular structure. The presence of a sulfonyl group can affect the compound's solubility, stability, and reactivity. The crystal structure analysis of related compounds reveals that intermolecular interactions, such as hydrogen bonds, play a significant role in the solid-state arrangement . Additionally, the absence of classical hydrogen bonds in some crystal structures suggests that dispersion forces might dominate the intermolecular interactions . These insights can be applied to predict the behavior of "this compound" in different environments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Studies
Research has demonstrated the synthesis of quinoline derivatives and their evaluation for antimicrobial properties. For example, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, exploring their potential as antimicrobial agents. These compounds have been established through elemental analysis and spectral data, including IR and NMR, highlighting the methodological advancements in developing compounds with potential antimicrobial activities (Patel & Patel, 2010).
Anti-inflammatory and Analgesic Agents
Another study by Abu‐Hashem et al. (2020) focused on synthesizing novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic properties. This research underscores the compound's potential utility in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Enantioselective Synthesis
The compound has also been part of studies aiming at enantioselective synthesis processes. Cann et al. (2012) developed a stereoselective and economical synthesis for a CGRP receptor inhibitor, highlighting the compound's role in synthesizing targeted therapeutic agents. This research presents a methodological advancement in the pharmaceutical synthesis of complex molecules (Cann et al., 2012).
Catalysis and Organic Synthesis
Ghorbani‐Choghamarani and Azadi (2015) explored the use of PPCA functionalized nanoparticles in catalysis, specifically for the efficient synthesis of dihydroquinazolin-ones and polyhydroquinolines. This study illustrates the compound's utility in facilitating novel catalytic processes in organic synthesis (Ghorbani‐Choghamarani & Azadi, 2015).
Insecticidal Activity
Research into pyridine derivatives, including work by Bakhite et al. (2014), has demonstrated the potential insecticidal properties of these compounds. Such studies are crucial for developing new, more effective insecticides with specific action mechanisms (Bakhite et al., 2014).
Eigenschaften
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonyl-6-methoxyquinolin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c1-30-16-4-7-19-18(12-16)21(26-10-8-14(9-11-26)22(24)27)20(13-25-19)31(28,29)17-5-2-15(23)3-6-17/h2-7,12-14H,8-11H2,1H3,(H2,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLJRBFJDJUEDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCC(CC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

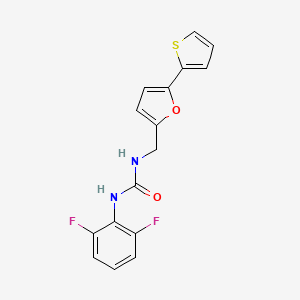

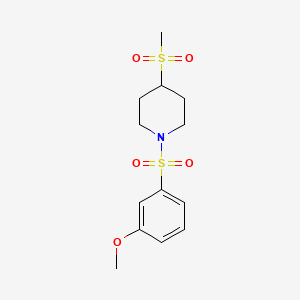
![2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2505765.png)


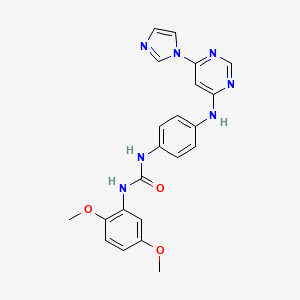
![4-{4-cyano-5-[(4-methoxybenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2505769.png)
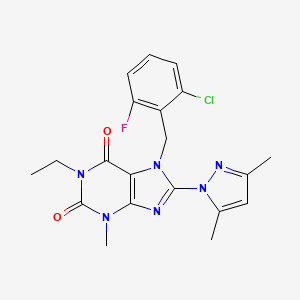
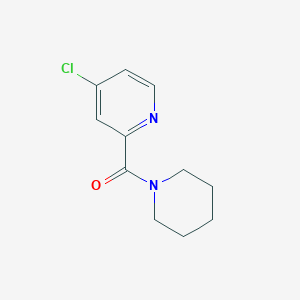

![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2505777.png)
![4-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)-5-methylisoxazole](/img/structure/B2505779.png)
![methyl 2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate](/img/structure/B2505780.png)